N-methyl-4-phenoxyaniline
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Overview
Description
N-methyl-4-phenoxyaniline is an organic compound with the molecular formula C₁₃H₁₃NO. It is characterized by a phenoxy group attached to an aniline moiety, where the nitrogen atom is methylated. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-4-phenoxyaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloronitrobenzene with sodium phenoxide, followed by the reduction of the nitro group to an amine and subsequent methylation of the amine group . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include steps such as the preparation of intermediates, purification through distillation or crystallization, and quality control to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-methyl-4-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
N-methyl-4-phenoxyaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of N-methyl-4-phenoxyaniline involves its interaction with various molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the methylated amine group can engage in nucleophilic or electrophilic reactions. These interactions influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
- N-methyl-4-bromoaniline
- N-methyl-4-chloroaniline
- N-methyl-4-fluoroaniline
Comparison: N-methyl-4-phenoxyaniline is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness affects its reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-methyl-4-phenoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSPSNFFTXUJOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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